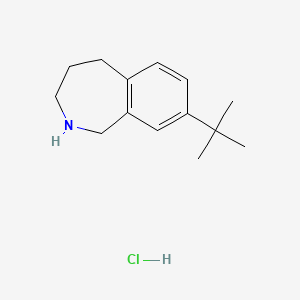

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2,3,4,5-tetrahydro-1H-2-benzazepine . This compound has been used in the synthesis of novel anti-cancer agents . It has also been used in the manufacture of the antihypertensive drug Benazepril .

Synthesis Analysis

The synthesis of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves several steps. In one study, a series of novel 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The key intermediate of tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine carboxylate was synthesized using commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials .Molecular Structure Analysis

The molecular structure of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring .Chemical Reactions Analysis

The chemical reactions involving 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride are complex and involve multiple steps. For instance, the introduction of a sulfonyl group has been shown to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-2-benzazepine .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Use

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of benazepril hydrochloride, a first-line anti-hypertensive drug recommended by the World Health Organization. Benazepril hydrochloride is recognized for its clinical efficacy, high safety, and mild side effects. The synthesis involves different methods for key intermediates, highlighting the compound's role in pharmaceutical manufacturing processes (Ji Peng-wei, 2010).

Pharmacological Potential

The compound has shown potential in pharmacology, particularly as a scaffold for developing receptor-targeted therapies. For example, solid-phase synthesis strategies have enabled the creation of benzazepine derivatives targeting G-protein coupled receptors (GPCRs), showcasing the compound's versatility in drug discovery and development (D. Boeglin, D. Bonnet, M. Hibert, 2007).

Neuropharmacology

In neuropharmacology, derivatives of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride have been explored for their interactions with dopamine receptors. These studies contribute to our understanding of dopamine's role in the brain and the potential therapeutic applications of dopamine receptor modulators (J. Neumeyer, N. Baindur, H. Niznik, H. Guan, P. Seeman, 1991).

Wirkmechanismus

Target of Action

Similar compounds have been shown to have high anti-tumor activity .

Mode of Action

It is known that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner .

Biochemical Pathways

Similar compounds have been found to inhibit the proliferation and metastasis of tumor cells, suggesting that they may interfere with dna synthesis or other cellular processes .

Result of Action

Similar compounds have been shown to have moderate to excellent antiproliferative activity against cancer cells .

Zukünftige Richtungen

The future directions of research on 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-cancer agents . Additionally, more research is needed to fully understand its mechanism of action and to further elucidate its physical and chemical properties.

Eigenschaften

IUPAC Name |

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-14(2,3)13-7-6-11-5-4-8-15-10-12(11)9-13;/h6-7,9,15H,4-5,8,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEKYLPTOHNUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCCNC2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B2795958.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2795959.png)

![methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2795960.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B2795961.png)

![4-[(Benzylamino)methyl]oxan-4-ol](/img/structure/B2795963.png)

![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795967.png)

![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2795970.png)

![4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2795971.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2795976.png)

![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)

![3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2795978.png)